molecular formula C8H9F3N2O B8600366 2-Pyridinemethanamine, 5-(2,2,2-trifluoroethoxy)-

2-Pyridinemethanamine, 5-(2,2,2-trifluoroethoxy)-

Cat. No.: B8600366
M. Wt: 206.16 g/mol
InChI Key: LOBADAZLEASMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinemethanamine, 5-(2,2,2-trifluoroethoxy)- is a useful research compound. Its molecular formula is C8H9F3N2O and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinemethanamine, 5-(2,2,2-trifluoroethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinemethanamine, 5-(2,2,2-trifluoroethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)13-4-7/h1-2,4H,3,5,12H2

InChI Key

LOBADAZLEASMHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCC(F)(F)F)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve sodium azide (270 mg, 4.0 mmol) in DM (30 mL). Cool the solution to 0° C., then add 2-bromomethyl-5-(2,2,2-trifluoroethoxy)-pyridine (440 mg, 1.6 mmol) at 0° C. Slowly heat the mixture from 0° C. to 80° C. over 30 min. Cool the reaction, dilute with EtOAc (100 mL) and wash with 10% aqueous NaCl (3×25 mL). Collect the organic layer and concentrate in vacuo to a volume of 50 mL. Transfer the solution to a pressure vessel. Add 10% Pd/C (Degussa type E101, 50% water by wt, 500 mg) and pressurize the vessel under hydrogen (10 psi) for 1 h with stirring. Filter the mixture through Celite® and wash filter cake with warm methanol followed by DCM. Concentrate in vacuo, then purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (20:1) to obtain the title compound (180 mg, 54%). MS (ES+) m/z: 207 (M+H)+.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
54%

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